molecular formula C30H48O7 B1152662 Ecdysterone 20,22-monoacetonide CAS No. 22798-96-5

Ecdysterone 20,22-monoacetonide

Cat. No. B1152662
CAS RN: 22798-96-5
M. Wt: 520.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ecdysterone 20,22-monoacetonide is a type of ecdysteroid, which are polyhydroxylated sterols found in the plant and animal world . Over 520 ecdysteroids have been isolated from natural sources, with 20-hydroxyecdysone (20E) being the most studied . Ecdysterone 20,22-monoacetonide is isolated from the roots of Cyanotis arachnoidea C. B. Clarke .


Synthesis Analysis

The synthesis of ecdysterone 20,22-monoacetonide involves the selective protection of 2,3,20,22-vicinal diol groups and the tertiary 25-OH group of the initial molecule . The reaction of 20E with phenylboronic acid blocks the 20,22-positions of the molecule, while the subsequent 2,3-acetonation and 25-silylation afford dioxolane derivative .


Molecular Structure Analysis

Ecdysterone 20,22-monoacetonide is a polyhydroxylated sterol, structurally related to ecdysone . The multiplicities and CSs of the methyl groups - CH3-21 (singlet) and CH3-26/27 (doublets) - and the CS of H-22 provide a basis for considering that the hydroxy groups of the side chain of ecdysteroid are located at carbon atoms 20 and 22 and are included in an acetonide grouping .


Chemical Reactions Analysis

Ecdysterone 20,22-monoacetonide undergoes various chemical transformations. For instance, hydrolysis of the compound in 10% HClO4 yields 20,22-monoacetonides in addition to deprotected ecdysteroids . The chemical transformation of 20-hydroxyecdysone has been developed with the aim of further synthesis of the conjugate of 22-O-benzoate-20-hydroxyecdysone .


Physical And Chemical Properties Analysis

Ecdysterone 20,22-monoacetonide is a powder with a molecular weight of 520.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Mechanism of Action

Target of Action

Ecdysterone 20,22-monoacetonide is a type of ecdysteroid, which is a hormone found in insects . The primary targets of this compound are insects, crustaceans, fungi, and nematodes . It functions as a molting and metamorphosis hormone . In humans, it is hypothesized to bind to the estrogen receptor beta (ERβ) protein-coding gene .

Mode of Action

Ecdysterone 20,22-monoacetonide interacts with its targets by binding to specific receptors. In arthropods, it acts through the ecdysone receptor . This binding triggers a series of biochemical reactions that lead to molting and metamorphosis in insects and crustaceans . In humans, it is hypothesized to bind to the estrogen receptor beta (ERβ) protein-coding gene .

Biochemical Pathways

The action of Ecdysterone 20,22-monoacetonide affects several biochemical pathways. In insects, it regulates larval molts, onset of puparium formation, and metamorphosis . These hormones are hydrophobic, allowing them to traverse lipid membranes and permeate the tissues of an organism .

Pharmacokinetics

It is known that ecdysteroids are metabolized in the liver and excreted in the urine . The half-life of ecdysteroids is between 4-9 hours . More research is needed to fully understand the ADME properties of Ecdysterone 20,22-monoacetonide and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Ecdysterone 20,22-monoacetonide’s action are diverse. In insects and crustaceans, it triggers molting and metamorphosis . In humans, it is hypothesized to result in muscle hypertrophy . It is also used in some supplements that aim to enhance physical performance .

Safety and Hazards

Ecdysterone 20,22-monoacetonide is for research use only, not for human or veterinary use . It is advised against food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling .

Future Directions

Ecdysteroids, including Ecdysterone 20,22-monoacetonide, are of interest due to their wide spectrum of pharmacological activity for humans . The search for new structures of ecdysteroids and their semi-synthetic analogs obtained as a result of various chemical transformations is in high demand . The prospects and limitations of developing 20E as a drug are being discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17-,19-,21+,22-,23-,24+,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNNYSDWRVKVJY-VUYJMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346563
Record name 20-Hydroxyecdysone 20,22-acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22798-96-5
Record name 20-Hydroxyecdysone 20,22-acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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